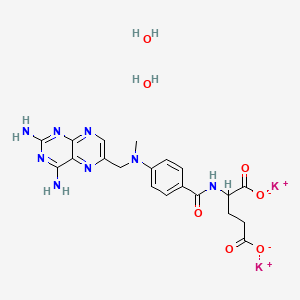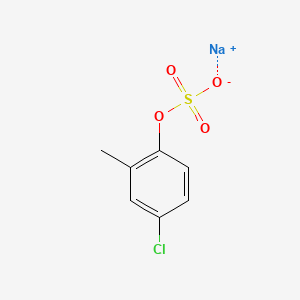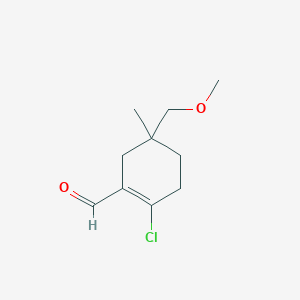
2-chloro-5-(methoxymethyl)-5-methyl-1-Cyclohexene-1-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-(methoxymethyl)-5-methyl-1-Cyclohexene-1-carboxaldehyde is an organic compound with a unique structure that includes a cyclohexene ring substituted with chlorine, methoxymethyl, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(methoxymethyl)-5-methyl-1-Cyclohexene-1-carboxaldehyde can be achieved through several methods. One common approach involves the chlorination of a precursor compound, such as 2-alkoxy-5-alkoxymethylpyridine, using a chlorinating agent in the presence of a diluent and reaction auxiliary at temperatures ranging from 0°C to 200°C . Another method involves the reaction of allyl isothiocyanate with chlorine at temperatures between 0°C and 150°C .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to produce the compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-5-(methoxymethyl)-5-methyl-1-Cyclohexene-1-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
Aplicaciones Científicas De Investigación
2-chloro-5-(methoxymethyl)-5-methyl-1-Cyclohexene-1-carboxaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-chloro-5-(methoxymethyl)-5-methyl-1-Cyclohexene-1-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-5-chloromethyl-pyridine: Similar in structure but with a pyridine ring instead of a cyclohexene ring.
2-chloro-5-chloromethylthiazole: Contains a thiazole ring and is used in different chemical applications.
Propiedades
Número CAS |
1256546-90-3 |
|---|---|
Fórmula molecular |
C10H15ClO2 |
Peso molecular |
202.68 g/mol |
Nombre IUPAC |
2-chloro-5-(methoxymethyl)-5-methylcyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C10H15ClO2/c1-10(7-13-2)4-3-9(11)8(5-10)6-12/h6H,3-5,7H2,1-2H3 |
Clave InChI |
RFUCSTYHPHMMPR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(=C(C1)C=O)Cl)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


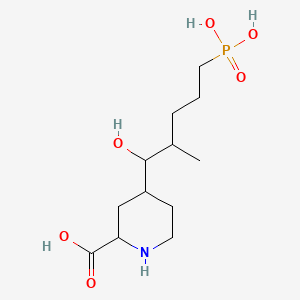
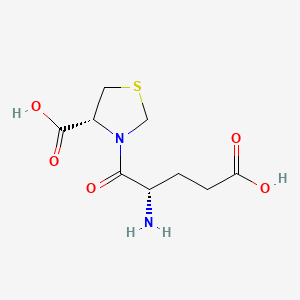
![N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B13852419.png)
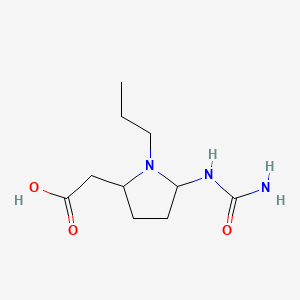
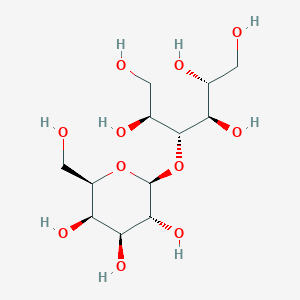
![2-[1-(Hydroxymethyl)butyl]-3-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B13852440.png)
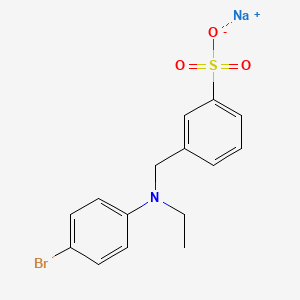
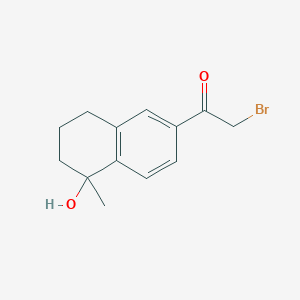
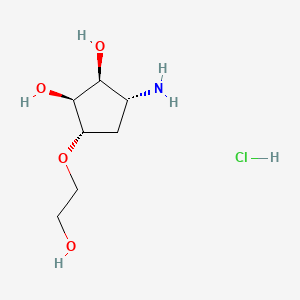
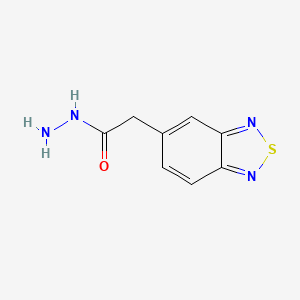
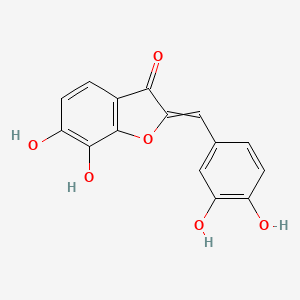
![1,4-Bis[1-(4-methoxyphenyl)ethyl]piperazine-2,5-dione](/img/structure/B13852479.png)
